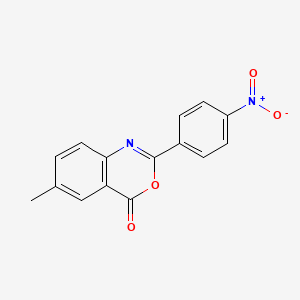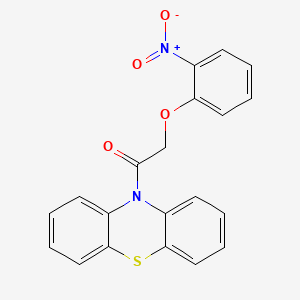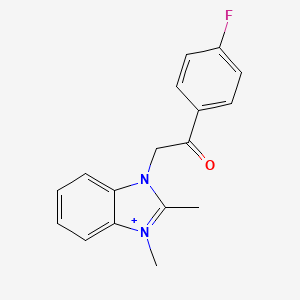
6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-メチル-2-(4-ニトロフェニル)-4H-3,1-ベンゾオキサジン-4-オンは、ベンゾオキサジンファミリーに属する複素環式化合物です。この化合物は、ニトロフェニル基とメチル基を置換基として持つ、ベンゼン環とオキサジン環が縮合した構造を特徴としています。
2. 製法
合成経路と反応条件
6-メチル-2-(4-ニトロフェニル)-4H-3,1-ベンゾオキサジン-4-オンの合成は、通常、適切な前駆体を特定の条件下で環化する反応によって行われます。一般的な方法の一つは、トリエチルアミンなどの塩基の存在下、4-ニトロアニリンと2-メチルベンゾイルクロリドを反応させて、中間体である2-(4-ニトロフェニル)-2-メチルベンザミドを生成させる方法です。この中間体は、オキシ塩化リン(POCl3)などの脱水剤の存在下で環化反応を起こし、目的化合物を生成します。
工業的製造方法
6-メチル-2-(4-ニトロフェニル)-4H-3,1-ベンゾオキサジン-4-オンの工業的製造には、同様の合成経路が用いられますが、より大規模な規模で行われます。プロセスは、収率、純度、および費用対効果を最適化するために設計されます。これには、連続フロー反応器、自動合成、結晶化やクロマトグラフィーなどの高度な精製技術の使用が含まれる場合があります。
3. 化学反応の分析
反応の種類
6-メチル-2-(4-ニトロフェニル)-4H-3,1-ベンゾオキサジン-4-オンは、以下のものを含む様々な化学反応を起こす可能性があります。
酸化: ニトロ基は、触媒(例えば、炭素担持パラジウム)の存在下で水素ガスなどの還元剤を使用して、アミノ基に還元することができます。
還元: この化合物は、酸化されて対応する酸化物または他の誘導体を生成することができます。
置換: 芳香環は、ニトロ化、スルホン化、ハロゲン化などの求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 水素ガス、炭素担持パラジウム(Pd/C)
還元: 過マンガン酸カリウム(KMnO4)、三酸化クロム(CrO3)
置換: 硝酸(HNO3)、硫酸(H2SO4)、ハロゲン(Cl2、Br2)
生成される主な生成物
アミノ誘導体: ニトロ基の還元によって生成されます。
酸化物: この化合物の酸化によって生成されます。
置換誘導体: 芳香環の求電子置換によって生成されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitroaniline with 2-methylbenzoyl chloride in the presence of a base, such as triethylamine, to form the intermediate 2-(4-nitrophenyl)-2-methylbenzamide. This intermediate then undergoes cyclization in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Oxides: Formed by the oxidation of the compound.
Substituted Derivatives: Formed by electrophilic substitution on the aromatic ring.
科学的研究の応用
6-メチル-2-(4-ニトロフェニル)-4H-3,1-ベンゾオキサジン-4-オンは、科学研究においていくつかの応用があります。
化学: より複雑な分子や材料の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗癌作用を含む潜在的な生物活性について研究されています。
医学: 特に抗炎症作用と神経保護作用において、創薬における潜在的な用途について探求されています。
工業: 熱安定性と機械的特性のため、ポリマーや樹脂などの先端材料の開発に利用されています。
作用機序
6-メチル-2-(4-ニトロフェニル)-4H-3,1-ベンゾオキサジン-4-オンの作用機序は、特定の分子標的と経路との相互作用を含みます。例えば、その潜在的な抗炎症作用は、シクロオキシゲナーゼ(COX)などのプロ炎症性サイトカインと酵素の阻害を介して媒介される可能性があります。その神経保護作用は、酸化ストレス経路の調節とアポトーシスシグナルの阻害に起因する可能性があります。
6. 類似化合物の比較
類似化合物
- 6-メチル-2-(4-ニトロフェニル)ベンゾチアゾール
- 6-メチル-2-(4-ニトロフェニル)ピリミジン
- 6-メチル-2-(4-ニトロフェニル)キノリン
独自性
6-メチル-2-(4-ニトロフェニル)-4H-3,1-ベンゾオキサジン-4-オンは、ベンゾオキサジン環系などの特定の構造的特徴により、独特の化学的および物理的特性を有しています。類似の化合物と比較して、異なる反応性パターン、生物活性、および用途を示す可能性があり、様々な研究および工業的な目的のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 6-methyl-2-(4-nitrophenyl)benzothiazole
- 6-methyl-2-(4-nitrophenyl)pyrimidine
- 6-methyl-2-(4-nitrophenyl)quinoline
Uniqueness
6-methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one is unique due to its specific structural features, such as the benzoxazine ring system, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activities, and applications, making it a valuable compound for various research and industrial purposes.
特性
CAS番号 |
40728-80-1 |
|---|---|
分子式 |
C15H10N2O4 |
分子量 |
282.25 g/mol |
IUPAC名 |
6-methyl-2-(4-nitrophenyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C15H10N2O4/c1-9-2-7-13-12(8-9)15(18)21-14(16-13)10-3-5-11(6-4-10)17(19)20/h2-8H,1H3 |
InChIキー |
WTVJDXZDNBVXMJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-fluorophenyl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11660691.png)
![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11660694.png)

![(5Z)-5-[(4-Methoxyphenyl)methylidene]-2-(4-{3-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-YL)methylidene]-1,3-thiazolidin-3-YL]propanoyl}piperazin-1-YL)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B11660704.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11660706.png)
![1-(2-{(2E)-2-[4-(acetyloxy)-3,5-dimethoxybenzylidene]hydrazinyl}-2-oxoethyl)pyridinium](/img/structure/B11660712.png)
![4,4,5,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11660720.png)

![Propan-2-yl 4-(4-bromophenyl)-2-({[4-(2-methylpropoxy)phenyl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B11660732.png)
![Ethyl 3-[(4,6-dimethylquinazolin-2-yl)sulfanyl]propanoate](/img/structure/B11660733.png)

![N'-[(Z)-[4-(Benzyloxy)phenyl]methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide](/img/structure/B11660745.png)
![3-methyl-N'-[(E)-(5-methylthiophen-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11660746.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11660758.png)
